Boron trifluoride

Description

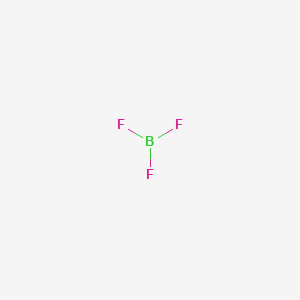

Structure

2D Structure

Properties

IUPAC Name |

trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOIRVLGSZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041677 | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

7637-07-2, 20654-88-0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7637-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane-11B, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020654880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JGD48PX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borane, trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ED22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

boron trifluoride lewis acid properties

An In-depth Technical Guide to the Lewis Acid Properties of Boron Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BF₃) is a potent and versatile Lewis acid widely employed in academic research and industrial chemical synthesis. Its strong electrophilic character, stemming from the electron-deficient nature of its central boron atom, enables it to serve as an effective catalyst for a vast array of organic transformations. This technical guide provides a comprehensive overview of the fundamental Lewis acid properties of BF₃, supported by quantitative data, detailed experimental methodologies for its characterization and application, and mechanistic visualizations to elucidate its catalytic action. This document is intended to be a critical resource for professionals in chemistry and drug development seeking to leverage the unique reactivity of this compound.

Core Lewis Acid Properties of this compound

The Lewis acidity of this compound is a direct consequence of its electronic structure and molecular geometry. The central boron atom possesses only six valence electrons, leaving it with a vacant p-orbital and a strong propensity to accept an electron pair from a Lewis base.[1][2][3] This electron deficiency is the cornerstone of its reactivity.[4][5]

The molecule adopts a trigonal planar geometry, which minimizes steric hindrance and allows for facile approach of nucleophiles to the acidic boron center.[6] While fluorine is highly electronegative, leading to a significant positive partial charge on the boron atom, the observed Lewis acidity of BF₃ is tempered by π-backbonding from the fluorine lone pairs into the vacant boron p-orbital.[7][8] This effect is significant, and explains the counterintuitive trend in Lewis acidity among boron trihalides (BF₃ < BCl₃ < BBr₃), where the heavier halides exhibit less effective π-backbonding, resulting in a more electron-deficient and thus more acidic boron center.[4][9]

BF₃ readily forms stable coordination complexes, or adducts, with a wide range of Lewis bases such as ethers, amines, phosphines, and water.[8] The formation of these adducts is typically an exothermic process.[6] Complexes like this compound diethyl etherate (BF₃·OEt₂) are particularly valuable as they are conveniently handled liquids that serve as a practical source for the gaseous BF₃ in laboratory settings.[8]

Quantitative Measures of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. This section summarizes key quantitative descriptors for this compound.

Table 1: Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is a widely used technique to empirically determine Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon coordination with a Lewis acid.[10] The acceptor number is a dimensionless value calculated from this shift.[11]

| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ, ppm) | Acceptor Number (AN) |

| Hexane (Reference) | Et₃PO | Hexane | 41.0 | 0 |

| SbCl₅ (Reference) | Et₃PO | 1,2-Dichloroethane | 86.1 | 100 |

| BF₃·OEt₂ | Et₃PO | CDCl₃ | 79.0 | 89[3][10] |

| BF₃·OPEt₃ | Et₃PO | CDCl₃ | 79.0 | 89[12] |

| BCl₃ | Et₃PO | - | - | 105.7[4] |

| BBr₃ | Et₃PO | - | - | 109.3[4] |

Table 2: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (F⁻). It provides a direct measure of the intrinsic Lewis acidity towards a hard Lewis base.

| Lewis Acid | Method | Fluoride Ion Affinity (kJ/mol) | Reference |

| BF₃ | Calculation | 349.7 | [2] |

| BF₃ | Calculation | 342 | [2] |

| BF₃ | Experiment | > 335 | [1] |

| BCl₃ | Experiment | > 351 | [1] |

| B(C₆F₅)₃ | Calculation | 441.1 | [2] |

Table 3: Enthalpies of Adduct Formation

The enthalpy of formation (-ΔH) for a Lewis acid-base adduct in the gas phase or in solution is a thermodynamic measure of the interaction strength.

| Lewis Base | Medium | -ΔH (kJ/mol) | Reference |

| Trimethylamine | Gas Phase | 126.4 (Calculated) | [6] |

| Dimethyl ether | Gas Phase | 62.4 (Calculated) | [6] |

| Tetrahydrofuran | Gas Phase | 72.5 (Calculated) | [6] |

| Ethyl acetate | Gas Phase | 55.9 (Calculated) | [6] |

| Pyridine | Dichloromethane | 128.1 ± 0.5 | [13] |

| Acetonitrile | Dichloromethane | 60.4 ± 0.5 | [13] |

| Acetone | Dichloromethane | 76.0 ± 0.2 | [13] |

Table 4: Catalytic Effect on Reaction Energetics

BF₃ catalysis significantly lowers the activation energy (Ea) for many organic reactions, thereby accelerating the reaction rate. The Diels-Alder reaction between butadiene and methyl acrylate serves as a well-studied example.

| Reaction Condition | Activation Energy (Ea, kcal/mol) | Reference |

| Non-catalyzed (Gas Phase) | 20.68 | [14][15] |

| BF₃-catalyzed (Gas Phase) | 15.61 | [14] |

| Non-catalyzed (Aqueous Solution) | 15.71 | [14] |

| BF₃-catalyzed (Aqueous Solution) | 9.06 | [14][15] |

Experimental Protocols

Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the procedure for determining the Acceptor Number (AN) of a Lewis acid like BF₃·OEt₂ using ³¹P NMR spectroscopy.

Materials:

-

Lewis acid (e.g., this compound diethyl etherate, BF₃·OEt₂)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tubes (dried)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Probe Solution: Inside an inert atmosphere glovebox, prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent (e.g., 0.05 M).

-

Sample Preparation: To a dry NMR tube, add a precise volume of the Et₃PO stock solution. Add the Lewis acid to be analyzed in a stoichiometric amount (e.g., 1.0 equivalent). Ensure all manipulations are performed under an inert atmosphere to prevent hydrolysis of the Lewis acid.

-

NMR Acquisition: Cap the NMR tube and acquire a proton-decoupled ³¹P NMR spectrum at a constant temperature. Use an external reference if necessary, although the chemical shift of the uncomplexed probe can serve as an internal reference point if an excess of the probe is used.

-

Data Analysis:

-

Record the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.

-

Calculate the Acceptor Number (AN) using the established formula:[10] AN = 2.21 × (δ_sample − 41.0)

-

Where δ_sample is the observed ³¹P chemical shift in ppm and 41.0 ppm is the chemical shift of Et₃PO in the reference non-coordinating solvent, hexane.[10]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. magritek.com [magritek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enthalpies of Adduct Formation between this compound and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. s3.smu.edu [s3.smu.edu]

- 15. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study [mdpi.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Boron Trifluoride (BF₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the molecular structure, bonding characteristics, and experimental determination of boron trifluoride (BF₃). BF₃ serves as a classic example of electron deficiency and trigonal planar geometry, making it a subject of fundamental importance in chemical theory and a versatile reagent in industrial applications, including catalysis in polymerization reactions and as a Lewis acid in organic synthesis.[1]

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory and Shape Prediction

In the BF₃ molecule, the central boron atom is bonded to three fluorine atoms and has no lone pairs of electrons.[2][3][4] The VSEPR notation for this arrangement is AX₃E₀, where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes lone pairs on the central atom.[5] To minimize electrostatic repulsion, the three B-F bonding pairs position themselves as far apart as possible, resulting in a trigonal planar geometry.[2][6][7][8] In this configuration, all four atoms lie in the same plane, and the fluorine atoms are situated at the vertices of an equilateral triangle around the central boron atom.[6][8]

Bond Angles

The symmetrical arrangement of the electron domains leads to ideal bond angles. The F-B-F bond angle is 120° .[5][6][7][8][9][10] The absence of lone pairs on the central boron atom ensures that there are no lone pair-bonding pair repulsions, which would otherwise distort the bond angles from the ideal value.[11]

Caption: VSEPR model of BF₃ showing its trigonal planar geometry.

Bonding and Electronic Structure

The bonding in BF₃ is a key example of an exception to the octet rule and involves orbital hybridization.

Lewis Structure and Valence Electrons

To construct the Lewis structure, the total number of valence electrons is calculated. Boron (Group 13) contributes 3 valence electrons, and each of the three fluorine atoms (Group 17) contributes 7, for a total of 24 valence electrons.[3][12][13] The boron atom is the central atom as it is less electronegative than fluorine.[3][12] The structure consists of a central boron atom single-bonded to three fluorine atoms.[1] Each fluorine atom is surrounded by three lone pairs, satisfying the octet rule for fluorine.[14] However, the central boron atom is surrounded by only six electrons, making it an electron-deficient molecule and an exception to the octet rule.[1][12][13] This electron deficiency makes BF₃ a potent Lewis acid (electron pair acceptor).[1]

Hybridization

The boron atom in BF₃ undergoes sp² hybridization .[1][7][14] One 2s and two 2p orbitals of the boron atom mix to form three equivalent sp² hybrid orbitals. These three orbitals lie in a plane and are oriented 120° apart, consistent with the trigonal planar geometry.[11] Each of these sp² hybrid orbitals on boron overlaps with a 2p orbital from a fluorine atom to form three strong B-F sigma (σ) bonds.[1]

Caption: Orbital hybridization scheme for boron in BF₃ and subsequent sigma bond formation.

Resonance

While the most common Lewis structure shows only single bonds and an electron-deficient boron, resonance structures involving a double bond between boron and one of the fluorine atoms can be drawn. In such structures, boron would have a formal charge of -1 and the double-bonded fluorine a formal charge of +1. However, due to the high electronegativity of fluorine, these resonance structures are energetically unfavorable and contribute minimally to the overall bonding picture.[15] The B-F bonds are best described as having a slight partial double-bond character.[15]

Quantitative Data Summary

The structural parameters of this compound have been determined through various experimental techniques.

| Parameter | Value | Source(s) |

| Molecular Geometry | Trigonal Planar | [6][7][9] |

| F-B-F Bond Angle | 120° | [9] |

| B-F Bond Length | ~137 pm | [9] |

| Hybridization of Boron | sp² | [7] |

Experimental Protocols for Structural Determination

The planar structure of BF₃ has been confirmed through spectroscopic methods. An early and seminal study utilized infra-red spectroscopy.

Synthesis and Infra-Red Spectroscopy of BF₃

The following protocol is based on the methodology described by Bailey, Hale, and Thompson in 1937.[16]

Objective: To synthesize this compound gas and analyze its vibrational spectra to determine its molecular structure.

Materials:

-

Fused and powdered boron oxide (B₂O₃)

-

100% Sulphuric acid (H₂SO₄)

-

Calcium fluoride (B91410) (CaF₂)

-

Carbon dioxide-alcohol trap (for purification)

-

Liquid air (for liquefaction)

-

Prism infra-red spectrometer

Methodology:

-

Preparation of BF₃ Gas:

-

Fused and powdered boron oxide is dissolved in 100% sulphuric acid in a reaction vessel.

-

Calcium fluoride is added to the solution. The reaction proceeds as: B₂O₃ + 3H₂SO₄ + 3CaF₂ → 2BF₃ + 3CaSO₄ + 3H₂O.

-

-

Purification:

-

The resulting gas stream, containing BF₃ along with impurities like sulphur trioxide (SO₃) and hydrogen fluoride (HF), is passed through a carbon dioxide-alcohol trap. This trap freezes and removes the less volatile SO₃ and HF.

-

-

Isolation:

-

The purified this compound gas is then collected and liquefied by cooling with liquid air.

-

The liquefied BF₃ is subjected to fractional distillation to achieve high purity.

-

-

Spectroscopic Analysis:

-

The purified BF₃ gas is introduced into a gas cell of an infra-red spectrometer.

-

The infra-red spectrum is recorded. The presence and absence of specific vibrational bands are analyzed. For a D₃h symmetry (trigonal planar) molecule like BF₃, certain vibrational modes are infra-red active while others are only Raman active.

-

The observation of a strong Raman band at 886 cm⁻¹ with no corresponding infra-red absorption, along with the pattern of observed infra-red bands, provided conclusive evidence for the trigonal planar structure.[16]

-

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Other advanced techniques, such as neutron diffraction, have also been employed to study the structure of BF₃ in its liquid and supercritical states, providing further insight into its intramolecular and intermolecular arrangements.[17]

References

- 1. This compound | BF3 Lewis Structure, Properties & Molar Mass | Study.com [study.com]

- 2. homework.study.com [homework.study.com]

- 3. lewistructure.com [lewistructure.com]

- 4. Student Question : Provide an example of a molecule with trigonal planar geometry. | Chemistry | QuickTakes [quicktakes.io]

- 5. Unit Basic VSPER Theory Model Set-6 Molecules [indigoinstruments.com]

- 6. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. Explain the structure of BF3 according to VSEPR theory | Filo [askfilo.com]

- 9. Page loading... [guidechem.com]

- 10. youtube.com [youtube.com]

- 11. app.studyraid.com [app.studyraid.com]

- 12. Lewis Structure for BF3 (this compound) [terpconnect.umd.edu]

- 13. youtube.com [youtube.com]

- 14. app.studyraid.com [app.studyraid.com]

- 15. app.studyraid.com [app.studyraid.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Boron Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and preparation of boron trifluoride (BF₃). This compound is a versatile and powerful Lewis acid, indispensable as a catalyst and reagent in a multitude of chemical transformations, ranging from industrial-scale polymerization and alkylation to nuanced applications in pharmaceutical synthesis. This document details key industrial and laboratory-scale production methods, offering in-depth experimental protocols, quantitative data for comparison, and visualizations of reaction pathways.

Industrial Production Methods

The large-scale manufacturing of this compound is dominated by processes that utilize readily available and cost-effective raw materials. The annual production of this compound is estimated to be between 2,300 and 4,500 tonnes.[1]

Reaction of Boron Oxides with Hydrogen Fluoride (B91410)

A primary industrial route involves the reaction of boron trioxide (B₂O₃) or boric acid (H₃BO₃) with hydrogen fluoride (HF).[1][2] The hydrogen fluoride is often generated in situ from the reaction of sulfuric acid (H₂SO₄) with fluorite (calcium fluoride, CaF₂).[1]

Overall Reaction: B₂O₃ + 6HF → 2BF₃ + 3H₂O

In-situ HF Generation: CaF₂ + H₂SO₄ → 2HF + CaSO₄

This method is advantageous due to the relatively low cost of fluorite and sulfuric acid.

Borax (B76245) and Fluorspar Process

Another established industrial method involves the reaction of borax (Na₂B₄O₇) with fluorspar (CaF₂) in the presence of concentrated sulfuric acid.[3][4] This two-stage process leverages common boron and fluorine sources.

Fluorosulfonic Acid Method

This compound can also be produced by treating fluorosulfonic acid (HSO₃F) with boric acid (H₃BO₃).[3]

Reaction: 3HSO₃F + H₃BO₃ → BF₃ + 3H₂SO₄

Hexafluorosilicic Acid Process

A multi-stage process utilizing hexafluorosilicic acid (H₂SiF₆), an inexpensive raw material, offers a high-yield route to pure this compound.[5] The process involves an initial reaction with a boron oxygen acid or boron oxide to form hydroxyfluoroboric acid, followed by treatment with oleum (B3057394) to liberate gaseous BF₃.[5]

Laboratory-Scale Synthesis Methods

In a laboratory setting, this compound is often generated in situ or prepared using methods that offer high purity and convenient handling.

Thermal Decomposition of Diazonium Tetrafluoroborates (Balz-Schiemann Reaction)

A well-documented laboratory route to this compound involves the thermal decomposition of aryldiazonium tetrafluoroborates.[1] This reaction, known as the Balz-Schiemann reaction, produces aryl fluoride, nitrogen gas, and this compound.[6][7][8][9]

Reaction: [ArN₂]⁺[BF₄]⁻ → ArF + N₂ + BF₃

This method is particularly useful for generating BF₃ in a controlled manner for immediate use in subsequent reactions.

From Ammonium (B1175870) Fluoroborate

A common laboratory preparation involves the reaction of ammonium fluoroborate (NH₄BF₄) with boric oxide (B₂O₃) and concentrated sulfuric acid.[10][11][12] This method provides a reliable source of BF₃ gas.

From Sodium Tetrafluoroborate (B81430)

Similarly, a mixture of sodium tetrafluoroborate (NaBF₄), boron trioxide, and sulfuric acid can be heated to produce this compound.[1]

Reaction: 6NaBF₄ + B₂O₃ + 6H₂SO₄ → 8BF₃ + 6NaHSO₄ + 3H₂O[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis methods of this compound.

| Industrial Synthesis Method | Reactants | Reaction Conditions | Yield | Purity | Reference |

| Hexafluorosilicic Acid Process | Hexafluorosilicic acid, Boric acid, Oleum | Stage 1: 98°C, 1 hr. Stage 2: Heating to 130°C. | 87% (based on boric acid) | 99.94% (0.06% SiF₄) | [5] |

| Borax and Fluorspar Process | Borax, Fluorspar, Sulfuric Acid | High Temperature | Data not available | Data not available | [3][4] |

| Fluorosulfonic Acid Method | Fluorosulfonic Acid, Boric Acid | Data not available | Data not available | Data not available | [3] |

| Laboratory Synthesis Method | Reactants | Reaction Conditions | Yield | Purity | Reference |

| From Ammonium Fluoroborate | Ammonium fluoroborate, Boric oxide, Sulfuric acid | Gentle heating | Data not available | High | [10][11][12] |

| Thermal Decomposition of Diazonium Tetrafluoroborates | Aryldiazonium tetrafluoroborate | Heating | Varies with substrate | High | [6][7][9] |

Experimental Protocols

Industrial Method: Preparation of Pure this compound from Hexafluorosilicic Acid

This protocol is based on a patented multi-stage process.[5]

Step 1: Formation of Hydroxyfluoroboric Acid

-

In a suitable reactor, charge 670 g of 30.1% hexafluorosilicic acid.

-

With stirring, add 247 g of boric acid at 25°C.

-

Heat the mixture to 98°C.

-

Uniformly add another 447 g of 30.1% hexafluorosilicic acid over 20 minutes. The molar ratio of Boron to H₂SiF₆ is approximately 1.71:1.

-

Maintain the reaction at 98°C for 1 hour to complete the reaction.

-

Filter the precipitated silica (B1680970) (SiO₂) and wash the filter cake with hot water.

-

Combine the filtrate and washings.

Step 2: Concentration

-

Concentrate the combined filtrate under reduced pressure to achieve a solution with a fluorine-to-boron atomic ratio of ≤ 3.6.

Step 3: Liberation of this compound

-

To the concentrated hydroxyfluoroboric acid solution, carefully add oleum (e.g., 65% SO₃) in a quantity sufficient to convert at least 80% of the water to sulfuric acid.

-

Heat the mixture to a temperature between 80°C and 150°C to expel gaseous this compound. For example, heating to 130°C over 80 minutes has been shown to yield BF₃.[5]

-

The resulting BF₃ gas can be collected and purified as needed. This process has been reported to yield BF₃ with a purity of 99.94% (containing 0.06% SiF₄ as the main impurity) and a yield of approximately 87% based on the initial boric acid.[5]

Laboratory Method: Preparation of this compound from Ammonium Fluoroborate

This procedure is adapted from standard inorganic laboratory manuals.[10][11]

Materials:

-

Ammonium fluoroborate (50 g)

-

Finely powdered boric oxide (6 g)

-

Concentrated sulfuric acid (40 mL)

-

Diethyl ether (30 mL, for trapping as etherate)

-

Apparatus: 500 mL generating flask, trap, gas washing bottle with sulfuric acid, and a receiving vessel with diethyl ether cooled in an ice bath.

Procedure:

-

Set up the apparatus in a fume hood. Use an all-glass setup for a very pure product.

-

In the 500 mL generating flask, thoroughly mix 50 g of ammonium fluoroborate and 6 g of finely powdered boric oxide.

-

The gas washing bottle should contain concentrated sulfuric acid saturated with boric acid to trap any hydrogen fluoride gas.

-

Place 30 mL of diethyl ether in the receiving vessel and cool it in an ice bath.

-

Carefully pour 40 mL of concentrated sulfuric acid into the generating flask and immediately stopper it.

-

A vigorous reaction will occur initially. The reaction rate can be maintained by gentle heating.

-

The evolved this compound gas will be absorbed by the diethyl ether, forming the this compound diethyl etherate complex (BF₃·O(C₂H₅)₂).

-

Any unreacted gas should be directed to a scrubber containing a caustic soda solution.

Purification Methods

High-purity this compound is essential for many applications, particularly in the semiconductor industry.

Cryogenic Distillation

Cryogenic distillation is a highly effective technology for purifying this compound.[13] This process can upgrade BF₃ from 99.5% to 99.99% purity by removing volatile impurities.[13] The process involves cooling the gas to its liquefaction point and then fractionally distilling it to separate components based on their boiling points.

Absorption for Impurity Removal

Impurities such as sulfur dioxide (SO₂) can be removed by passing the impure BF₃ gas through a mixture of boric and sulfuric acids.[14] This mixture selectively absorbs the this compound, while the less soluble SO₂ can be removed. The purified BF₃ can then be recovered from the acid mixture.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and workflows.

Caption: Industrial Synthesis of BF₃ from B₂O₃ with in-situ HF generation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Introduction to this compound - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. niir.org [niir.org]

- 5. US4830842A - Preparation of pure this compound - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 8. youtube.com [youtube.com]

- 9. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 10. prepchem.com [prepchem.com]

- 11. Sciencemadness Discussion Board - this compound etherate synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Search results [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. US4943423A - Process for recovering this compound from an impure gaseous this compound residue - Google Patents [patents.google.com]

Boron Trifluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boron trifluoride (BF₃) is a colorless, pungent, and toxic gas that serves as a versatile and powerful Lewis acid in a multitude of chemical transformations. Its unique electronic structure and high reactivity have established it as an indispensable tool in organic synthesis, polymer chemistry, and various industrial processes. This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key reaction pathways.

Physical Properties

This compound is a gas at standard temperature and pressure, forming white fumes in moist air. It is characterized by a trigonal planar geometry with D₃h symmetry, resulting in a nonpolar molecule with no dipole moment. The boron-fluorine bonds in BF₃ are shorter than typical single bonds, suggesting a degree of π-bonding.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | BF₃ | |

| Molar Mass | 67.81 g/mol | |

| Appearance | Colorless gas | |

| Odor | Pungent, suffocating | |

| Melting Point | -126.8 °C (-196.2 °F; 146.3 K) | |

| Boiling Point | -100.3 °C (-148.5 °F; 172.8 K) | |

| Density (gas) | 2.76 g/L | |

| Vapor Density (air=1) | 2.38 | |

| Solubility in Water | 332 g/100 g at 0 °C (with hydrolysis) | |

| Solubility in other solvents | Soluble in concentrated sulfuric acid, nitric acid, benzene, toluene, hexane, chloroform, carbon tetrachloride, and methylene (B1212753) chloride. | |

| Critical Temperature | -12.3 °C | |

| Critical Pressure | 49.85 bar (4.985 MPa) | |

| Dipole Moment | 0 D | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1137 kJ/mol |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its nature as a strong Lewis acid, readily accepting electron pairs from a wide range of donors. This property underpins its extensive use as a catalyst in organic synthesis.

Lewis Acidity

The boron atom in BF₃ possesses an incomplete octet, having only six valence electrons, which makes it highly electron-deficient and a potent electron pair acceptor. It forms stable adducts with Lewis bases such as ethers, amines, and phosphines. The reaction with diethyl ether to form this compound diethyl etherate (BF₃·O(C₂H₅)₂) is a common method for handling this gaseous reagent in the laboratory.

While fluorine is highly electronegative, the Lewis acidity of boron trihalides follows the trend: BF₃ < BCl₃ < BBr₃. This is attributed to the degree of π-bonding from the halogen p-orbitals to the empty p-orbital of boron, which is strongest for fluorine and reduces the electron deficiency of the boron center.

Hydrolysis

This compound reacts with water in a process of hydrolysis to produce boric acid (H₃BO₃) and fluoroboric acid (HBF₄). The reaction begins with the formation of an aquo adduct, H₂O-BF₃, which then eliminates hydrogen fluoride (B91410) (HF). The released HF subsequently reacts with more BF₃ to form fluoroboric acid. The hydrolysis is slow in cold water but more rapid in hot water.

Overall Hydrolysis Reaction: 4 BF₃ + 3 H₂O → 3 HBF₄ + H₃BO₃

Reactivity with Other Substances

-

Alkali and Alkaline Earth Metals: Reacts with incandescence when heated with alkali metals (like sodium and potassium) and alkaline earth metals (except magnesium).

-

Organic Compounds: It is a widely used catalyst in organic reactions, including:

-

Friedel-Crafts Alkylation and Acylation: Activates alkyl and acyl halides.

-

Polymerization: Initiates polymerization of unsaturated compounds like alkenes and epoxides.

-

Esterification and Condensation Reactions.

-

-

Halide Exchange: Undergoes rapid halide exchange reactions with other boron trihalides.

Experimental Protocols

Determination of Physical Properties

1. Melting and Boiling Point Determination: The melting and boiling points of this compound, being a gas at room temperature, are determined using a cryostat. A sample of the gas is condensed in a cooled sample holder. For the melting point, the temperature is slowly increased, and the point at which the solid transitions to a liquid is observed. For the boiling point, the liquid is slowly warmed, and the temperature at which it boils at a controlled pressure (typically atmospheric pressure) is recorded.

2. Gas Density Measurement: The density of this compound gas can be determined using the ideal gas law (or more accurately, the van der Waals equation) by measuring the pressure, volume, and temperature of a known mass of the gas. A gas-tight syringe or a calibrated gas bulb can be used for this purpose.

Investigation of Chemical Properties

1. Lewis Acidity Studies (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the formation and properties of Lewis acid-base adducts of this compound. By monitoring the chemical shifts of nuclei such as ¹¹B, ¹⁹F, and ¹H upon addition of a Lewis base to BF₃, the formation of an adduct can be confirmed, and the equilibrium constant for the association can be determined.

2. Hydrolysis Kinetics (Stopped-Flow Spectroscopy): The kinetics of the rapid hydrolysis of this compound can be studied using a stopped-flow apparatus coupled with a spectrophotometer. Solutions of this compound and water are rapidly mixed, and the change in absorbance of a pH indicator or a species involved in the reaction is monitored over a short timescale (milliseconds to seconds). This allows for the determination of the rate law and mechanism of the hydrolysis reaction.

Visualizations

Reaction Mechanisms and Workflows

Caption: Proposed mechanism for the hydrolysis of this compound.

Boron Trifluoride: A Comprehensive Technical Guide on its History, Discovery, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and fundamental properties of boron trifluoride (BF₃). This compound, a compound of significant interest in organic synthesis and various industrial applications, has a rich history that laid the groundwork for its modern uses. This document provides a detailed overview of its discovery, historical and contemporary synthesis methods, key physicochemical properties, and essential safety protocols.

History and Discovery

This compound was first synthesized and identified in 1808 by the French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard.[1][2] Their work was part of a broader investigation into the nature of "fluoric acid" (hydrofluoric acid).

The Initial Synthesis by Gay-Lussac and Thénard (1808)

In their seminal experiments, Gay-Lussac and Thénard combined calcium fluoride (B91410) (CaF₂) with vitrified boric acid (B₂O₃). Upon heating this mixture, they observed the evolution of a new gas. A key observation they made was that the resulting vapors did not etch glass, a characteristic property of hydrofluoric acid. This led them to name the substance "fluoboric gas."

B₂O₃(s) + 3CaF₂(s) → 2BF₃(g) + 3CaO(s)

This pioneering work not only introduced a new compound to the scientific community but also contributed to the developing understanding of elemental boron, which Gay-Lussac and Thénard also isolated around the same time.[2]

Diagram 1: Historical Timeline of this compound Discovery

A timeline highlighting the key figures and publication related to the discovery of this compound.

Synthesis of this compound

While the initial synthesis method was groundbreaking, more efficient and higher-yielding methods have since been developed for both laboratory and industrial-scale production.

Modern Laboratory Synthesis

A common laboratory method for preparing this compound involves the reaction of ammonium (B1175870) fluoroborate with boric oxide and concentrated sulfuric acid.

Experimental Protocol:

-

Apparatus Setup: A generating flask is equipped with a dropping funnel and a gas outlet. The outlet is connected to a series of wash bottles, the first containing concentrated sulfuric acid saturated with boric acid (to trap any hydrogen fluoride impurity), followed by a cold trap to collect the this compound. All glassware should be thoroughly dried before use.

-

Reactants: In the generating flask, a mixture of ammonium fluoroborate ((NH₄)BF₄) and finely powdered boric oxide (B₂O₃) is placed.

-

Reaction Initiation: Concentrated sulfuric acid (H₂SO₄) is added dropwise from the dropping funnel to the flask.

-

Reaction Progression: A vigorous reaction ensues, which may require gentle heating to maintain a steady evolution of gas. The reaction is: (NH₄)BF₄(s) + B₂O₃(s) + H₂SO₄(l) → 2BF₃(g) + NH₄HSO₄(s) + H₂O(l)

-

Purification and Collection: The evolved this compound gas is passed through the sulfuric acid wash bottle and then collected in the cold trap, typically cooled with a dry ice/acetone bath.

Industrial Production

On an industrial scale, this compound is typically manufactured by the reaction of boron oxides with hydrogen fluoride.

Process Overview:

The primary reaction is: B₂O₃(s) + 6HF(g) → 2BF₃(g) + 3H₂O(g)

Often, the hydrogen fluoride is generated in situ by the reaction of sulfuric acid with fluorite (calcium fluoride, CaF₂). The overall process can be summarized as:

B₂O₃(s) + 3CaF₂(s) + 3H₂SO₄(l) → 2BF₃(g) + 3CaSO₄(s) + 3H₂O(l)

The this compound gas is then purified to remove any unreacted starting materials and byproducts.

Diagram 2: this compound Synthesis Pathways

A diagram illustrating the historical, laboratory, and industrial synthesis routes for this compound.

Physicochemical Properties of this compound

This compound is a colorless, pungent, and toxic gas at standard conditions. It is a versatile Lewis acid and a crucial building block for other boron compounds. A summary of its key quantitative properties is presented in the table below.

Table 1: Quantitative Properties of this compound

| Property | Value |

| Molecular Formula | BF₃ |

| Molar Mass | 67.81 g/mol |

| Appearance | Colorless gas |

| Odor | Pungent, suffocating |

| Melting Point | -127.1 °C |

| Boiling Point | -100.3 °C |

| Density (gas, at STP) | 3.077 g/L |

| Solubility in Water | Reacts to form boric acid and fluoroboric acid |

| Vapor Pressure | >1 atm at 20 °C |

| Dipole Moment | 0 D |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1135.6 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 254.3 J/(mol·K) |

Applications in Research and Drug Development

The primary utility of this compound in a research and development setting stems from its strong Lewis acidity.

-

Catalysis: It is widely used as a Lewis acid catalyst in a variety of organic reactions, including:

-

Alkylation and acylation reactions.

-

Isomerization and polymerization reactions.

-

Esterification and condensation reactions.

-

-

Reagent in Organic Synthesis: this compound and its complexes, such as this compound etherate (BF₃·O(C₂H₅)₂), are versatile reagents for various chemical transformations.

-

Fluorinating Agent: It can be used as a source of fluoride in certain synthetic procedures.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is acutely toxic upon inhalation and is corrosive to the skin, eyes, and respiratory tract.

-

Reactivity: It reacts exothermically with water and compounds containing active hydrogen atoms. It forms white fumes in moist air due to hydrolysis, producing boric acid and hydrofluoric acid.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: this compound is supplied as a compressed gas in cylinders. Cylinders should be stored in a cool, dry, well-ventilated area, away from incompatible materials.

This guide provides a foundational understanding of this compound, from its historical discovery to its key properties and applications. For more detailed information on specific reactions and protocols, consulting peer-reviewed literature and safety data sheets is strongly recommended.

References

boron trifluoride structure and bonding theory

An In-depth Technical Guide to the Structure and Bonding of Boron Trifluoride (BF₃)

Introduction

This compound (BF₃) is an inorganic compound that is a colorless, toxic gas with a pungent odor. It is a key industrial chemical, widely employed as a Lewis acid catalyst in various organic synthesis reactions, such as polymerization, alkylation, and isomerization. The unique electronic structure of BF₃, particularly its electron-deficient nature, is fundamental to its reactivity and has made it a subject of extensive study in chemical bonding theory. This guide provides a detailed examination of the molecular structure and bonding in this compound, integrating theoretical models with experimental data for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

Experimental evidence from gas electron diffraction and spectroscopic studies confirms that this compound possesses a highly symmetrical trigonal planar geometry.[1][2][3] In this arrangement, the central boron atom is bonded to three fluorine atoms, which are positioned at the vertices of an equilateral triangle.[1][2] The F-B-F bond angles are all precisely 120°, a direct consequence of the molecule's symmetrical shape.[1][2][3][4] This planarity and symmetry result in a nonpolar molecule, as the individual B-F bond dipoles cancel each other out.[2][5]

Theories of Chemical Bonding in BF₃

The bonding in this compound can be described by several complementary theories, each providing a different level of insight into its electronic structure.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Lewis structure of BF₃ shows a central boron atom forming single covalent bonds with three fluorine atoms.[6] Boron, a Group 13 element, has three valence electrons, all of which are used in forming these bonds.[7][8] A key feature of the BF₃ Lewis structure is that the central boron atom has only six valence electrons, making it an exception to the octet rule and rendering it "electron-deficient".[6][9]